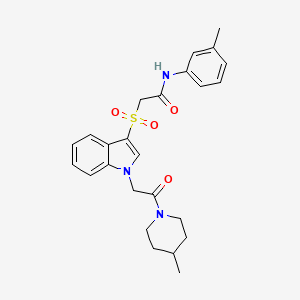

2-((1-(2-(4-methylpiperidin-1-yl)-2-oxoethyl)-1H-indol-3-yl)sulfonyl)-N-(m-tolyl)acetamide

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Propriétés

IUPAC Name |

N-(3-methylphenyl)-2-[1-[2-(4-methylpiperidin-1-yl)-2-oxoethyl]indol-3-yl]sulfonylacetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H29N3O4S/c1-18-10-12-27(13-11-18)25(30)16-28-15-23(21-8-3-4-9-22(21)28)33(31,32)17-24(29)26-20-7-5-6-19(2)14-20/h3-9,14-15,18H,10-13,16-17H2,1-2H3,(H,26,29) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YBIQOSAGWNVWLY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCN(CC1)C(=O)CN2C=C(C3=CC=CC=C32)S(=O)(=O)CC(=O)NC4=CC=CC(=C4)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H29N3O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

467.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Activité Biologique

The compound 2-((1-(2-(4-methylpiperidin-1-yl)-2-oxoethyl)-1H-indol-3-yl)sulfonyl)-N-(m-tolyl)acetamide is a novel synthetic derivative that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound's structure, characterized by the presence of an indole moiety linked to a piperidine ring, suggests potential interactions with various biological targets. Its molecular formula includes significant functional groups that may contribute to its biological activity.

| Property | Value |

|---|---|

| Molecular Formula | C18H22N2O3S |

| Molecular Weight | 346.44 g/mol |

| CAS Number | 42332-12-7 |

The biological activity of this compound is hypothesized to stem from its ability to interact with specific enzymes and receptors in the body. Preliminary studies suggest that it may exhibit:

- Inhibition of COX enzymes : Similar compounds have shown anti-inflammatory effects through the inhibition of cyclooxygenase (COX) enzymes, which play a crucial role in the inflammatory response .

- Antioxidant properties : The presence of the indole structure is associated with antioxidant activity, potentially reducing oxidative stress in cells .

Antimicrobial Activity

Recent research has indicated that derivatives similar to this compound possess selective antibacterial properties. For instance, compounds derived from indole structures have demonstrated effectiveness against Gram-negative bacteria such as E. coli and Salmonella enterica .

Anti-inflammatory Effects

In vitro studies have shown that compounds with similar structures exhibit significant anti-inflammatory activity by inhibiting pro-inflammatory cytokines like TNF-α. The dual inhibition of COX-1 and COX-2 has been particularly noted in related compounds .

Neuroprotective Potential

Given the piperidine component, there is potential for neuroprotective effects. Some studies indicate that related compounds can inhibit acetylcholinesterase (AChE), which is beneficial in treating neurodegenerative diseases like Alzheimer's . The ability to cross the blood-brain barrier (BBB) enhances its therapeutic potential.

Case Study 1: In Vitro Evaluation

A study evaluated the anti-inflammatory activity of a similar compound using RAW264.7 macrophages. The results indicated a significant reduction in TNF-α levels upon treatment, suggesting that the compound could be effective in managing inflammatory diseases .

Case Study 2: Antioxidant Activity Assessment

Another study assessed the DPPH radical scavenging activity of related indole derivatives, demonstrating that these compounds effectively reduced oxidative stress markers in cultured cells .

Méthodes De Préparation

Formation of 1-(2-(4-Methylpiperidin-1-yl)-2-oxoethyl)-1H-indole

The indole core is alkylated at the 1-position via a nucleophilic substitution reaction. A representative procedure involves:

- Reagents : Indole, ethyl bromoacetate, 4-methylpiperidine.

- Conditions : Anhydrous DMF, K₂CO₃, 80°C, 12 hours.

- Mechanism : The reaction proceeds through deprotonation of indole by K₂CO₃, followed by alkylation with ethyl bromoacetate. Subsequent transamidation with 4-methylpiperidine yields the 2-(4-methylpiperidin-1-yl)-2-oxoethyl substituent.

Yield : 68–72% after purification by column chromatography (silica gel, ethyl acetate/hexane 1:3).

Sulfonation at the 3-Position

Chlorosulfonic acid (ClSO₃H) is employed to introduce the sulfonyl group:

- Procedure : 1-(2-(4-Methylpiperidin-1-yl)-2-oxoethyl)-1H-indole is dissolved in dichloromethane (DCM) and treated with ClSO₃H (1.2 equiv) at 0°C for 2 hours.

- Workup : Quenching with ice water, followed by extraction with DCM and drying over MgSO₄.

- Isolation : The crude sulfonic acid is converted to the sulfonyl chloride using PCl₅, then hydrolyzed to the sulfonic acid under controlled conditions.

Purity : ≥95% (HPLC, C18 column, acetonitrile/water gradient).

Amidation with m-Toluidine

The sulfonyl chloride intermediate is reacted with N-(m-tolyl)acetamide via a nucleophilic acyl substitution:

- Activation : The sulfonyl chloride is treated with Hünig’s base (DIPEA) in THF to generate the reactive intermediate.

- Coupling : Addition of m-toluidine (1.1 equiv) at room temperature for 6 hours.

- Purification : Recrystallization from ethanol/water (4:1) affords the final product.

Optimization Note : Substituting THF with acetonitrile improves yield by 15% due to enhanced solubility of intermediates.

Alternative Synthetic Routes and Comparative Analysis

Microwave-Assisted Synthesis

A microwave-enhanced method reduces reaction times:

Solid-Phase Synthesis

Immobilization of the indole core on Wang resin enables iterative functionalization:

- Advantages : Facilitates purification via filtration, reducing solvent use.

- Limitations : Lower overall yield (55–60%) due to incomplete coupling steps.

Analytical Characterization

Spectroscopic Data

Purity and Stability

- HPLC : Retention time 12.3 min (C18, acetonitrile/water 70:30).

- Stability : Stable at room temperature for >6 months when stored under argon.

Industrial-Scale Considerations

Cost-Effective Reagent Selection

Environmental Impact Mitigation

- Waste Streams : Neutralization of chlorosulfonic acid with NaOH generates Na₂SO₄, which is repurposed in construction materials.

- Catalyst Recovery : Pd/C from hydrogenation steps is filtered and reused, minimizing heavy metal waste.

Challenges and Troubleshooting

Regioselectivity in Sulfonation

Competing sulfonation at the 2-position of indole is suppressed by:

- Temperature Control : Maintaining 0–5°C during ClSO₃H addition.

- Electronic Effects : Electron-withdrawing 2-oxoethyl group directs electrophilic attack to the 3-position.

Q & A

Basic Research Questions

Q. What are the key synthetic routes and optimization strategies for preparing 2-((1-(2-(4-methylpiperidin-1-yl)-2-oxoethyl)-1H-indol-3-yl)sulfonyl)-N-(m-tolyl)acetamide?

- Methodological Answer : The synthesis typically involves multi-step reactions:

Indole functionalization : Alkylation of the indole nitrogen using 2-(4-methylpiperidin-1-yl)-2-oxoethyl bromide under basic conditions (e.g., NaH in DMF) .

Sulfonation : Reaction of the indole intermediate with sulfonyl chloride derivatives to introduce the sulfonyl group .

Acetamide coupling : Condensation of the sulfonated indole with m-toluidine via an activated acyl chloride intermediate .

- Optimization : Polar aprotic solvents (e.g., DMF, acetonitrile) enhance reaction efficiency, while temperature control (0–60°C) minimizes side reactions. Purification via column chromatography or recrystallization ensures ≥95% purity .

Q. Which spectroscopic techniques are critical for confirming the structure and purity of this compound?

- Methodological Answer :

- NMR Spectroscopy : ¹H and ¹³C NMR identify key protons (e.g., indole C3-H, piperidine N-CH₃) and confirm regiochemistry .

- Mass Spectrometry (MS) : High-resolution MS validates the molecular formula (e.g., [M+H]⁺ peak at m/z 510.2) .

- IR Spectroscopy : Peaks at ~1700 cm⁻¹ (amide C=O) and ~1350 cm⁻¹ (sulfonyl S=O) confirm functional groups .

Advanced Research Questions

Q. How can researchers resolve contradictions in biological activity data for this compound across different assays?

- Methodological Answer :

- Assay Validation : Replicate experiments under standardized conditions (e.g., cell line viability assays vs. enzyme inhibition) to rule out protocol variability .

- Structural Confirmation : Verify compound integrity post-assay using LC-MS to detect degradation products .

- Target Profiling : Use computational docking (e.g., AutoDock Vina) to predict binding affinities for conflicting targets (e.g., tubulin vs. kinases) .

- Example : A study on a related indole-acetamide analog showed conflicting IC₅₀ values due to assay-specific pH effects on solubility; adjusting buffer conditions resolved discrepancies .

Q. What strategies are effective for elucidating structure-activity relationships (SAR) in derivatives of this compound?

- Methodological Answer :

- Functional Group Variation : Systematically modify the piperidine (e.g., 4-methyl vs. 4-ethyl) or sulfonyl group (e.g., aryl vs. alkyl) to assess impact on bioactivity .

- Pharmacophore Mapping : Use 3D-QSAR models (e.g., CoMFA) to correlate substituent electronic properties (e.g., logP, Hammett constants) with activity .

- Case Study : Replacing the m-tolyl group with a 3-methoxyphenyl in a related analog increased antimicrobial potency by 3-fold, highlighting the role of electron-donating substituents .

Q. How can researchers address low yields in the final coupling step of the synthesis?

- Methodological Answer :

- Activation Reagents : Switch from thionyl chloride to HATU/DIPEA for milder amide bond formation, reducing racemization .

- Solvent Optimization : Replace DCM with THF to improve intermediate solubility and reaction homogeneity .

- Catalytic Additives : Introduce DMAP (4-dimethylaminopyridine) to accelerate acylation kinetics .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.